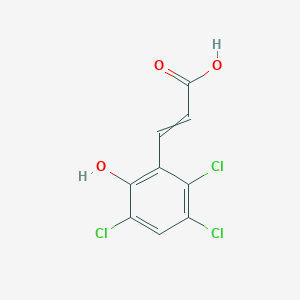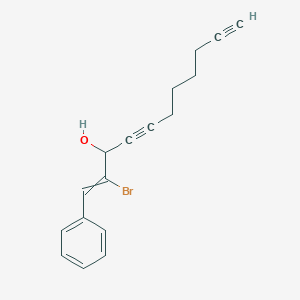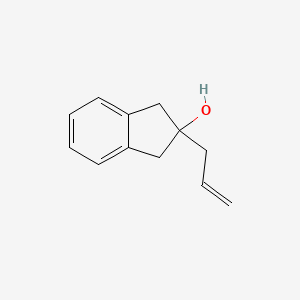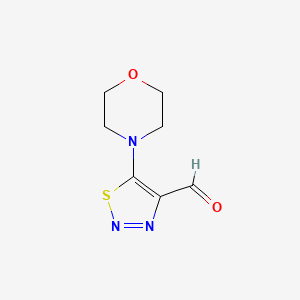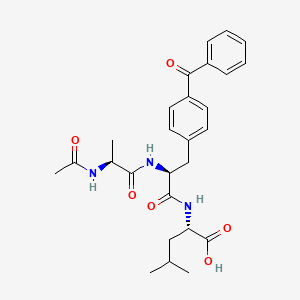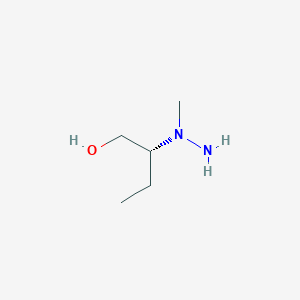
(2R)-2-(1-Methylhydrazinyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(1-Methylhydrazinyl)butan-1-ol is a chiral organic compound that features a hydrazine functional group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(1-Methylhydrazinyl)butan-1-ol typically involves the reaction of a suitable precursor with methylhydrazine. One possible route could be the nucleophilic substitution of a halogenated butanol derivative with methylhydrazine under basic conditions. The reaction conditions may include:
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(1-Methylhydrazinyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazine group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydrazine group can participate in substitution reactions with electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: (2R)-2-(1-Methylhydrazinyl)butan-1-one
Reduction: (2R)-2-(1-Methylamino)butan-1-ol
Substitution: Various substituted hydrazine derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(1-Methylhydrazinyl)butan-1-ol would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with electrophilic centers in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(1-Hydrazinyl)butan-1-ol
- (2R)-2-(1-Methylhydrazinyl)pentan-1-ol
- (2R)-2-(1-Methylhydrazinyl)propan-1-ol
Uniqueness
(2R)-2-(1-Methylhydrazinyl)butan-1-ol is unique due to its specific chiral center and the presence of both a hydrazine and an alcohol functional group. This combination of features can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
211987-91-6 |
|---|---|
Formule moléculaire |
C5H14N2O |
Poids moléculaire |
118.18 g/mol |
Nom IUPAC |
(2R)-2-[amino(methyl)amino]butan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-3-5(4-8)7(2)6/h5,8H,3-4,6H2,1-2H3/t5-/m1/s1 |
Clé InChI |
BLPWTTGUWAXVJG-RXMQYKEDSA-N |
SMILES isomérique |
CC[C@H](CO)N(C)N |
SMILES canonique |
CCC(CO)N(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


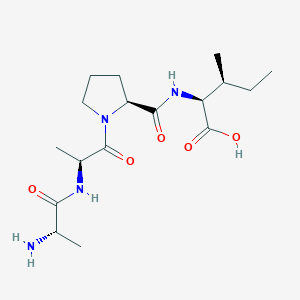
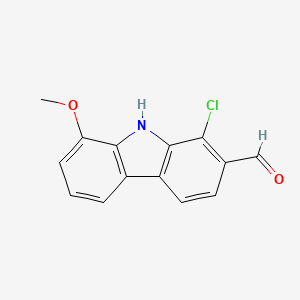
![Ethyl 3-[(4-nitrobenzene-1-sulfonyl)amino]-3-oxopropanoate](/img/structure/B14251394.png)
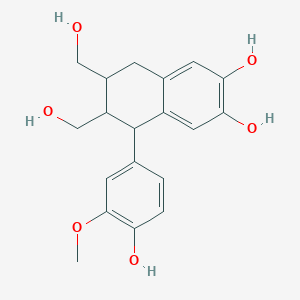
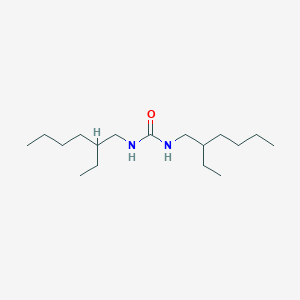
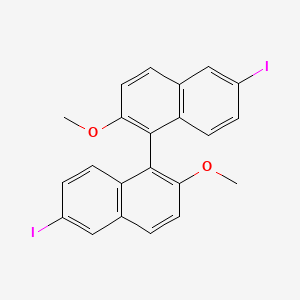
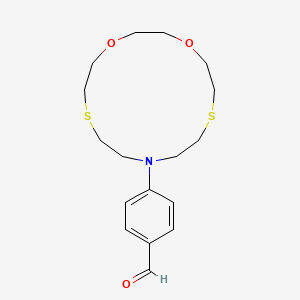
![(3aS)-1-Methyl-3,3-diphenylhexahydro-1H-pyrrolo[2,1-e][1,2]azaborole](/img/structure/B14251427.png)
